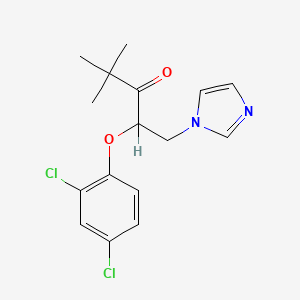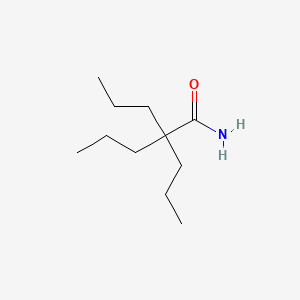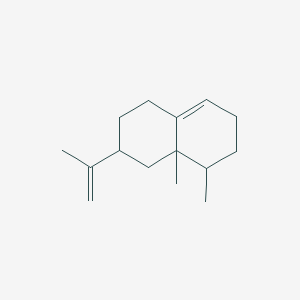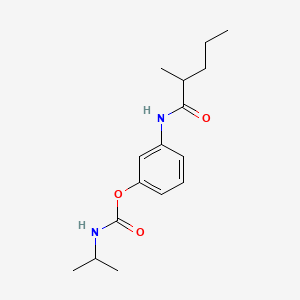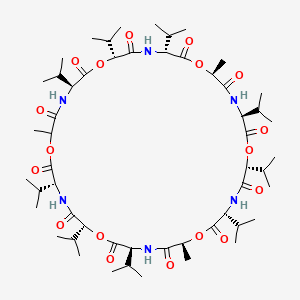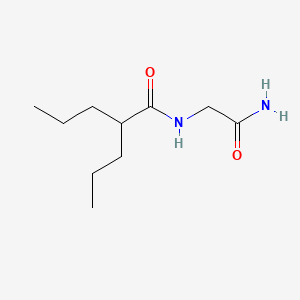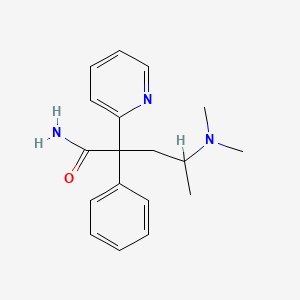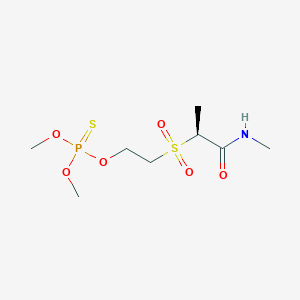
Verrucofortine
Overview
Description
Verrucofortine is an alkaloid derived from tryptophan and leucine. It is a major metabolite isolated from the fungus Penicillium verrucosum var. cyclopium. The structure and absolute configuration of this compound have been established through a combination of spectroscopic and chemical techniques . This compound is unrelated to other major metabolites of the organism, such as the highly toxic pyrone-type polyketide verrucosidin .
Scientific Research Applications
Verrucofortine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound is used as a model compound to study the reactivity and synthesis of alkaloids.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Safety and Hazards
Mechanism of Action
The mechanism of action of verrucofortine involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its binding to specific enzymes and receptors in fungal cells, leading to disruption of cellular processes and inhibition of fungal growth . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may interfere with fungal cell wall synthesis and membrane integrity .
Similar Compounds:
Verrucosidin: A highly toxic pyrone-type polyketide produced by the same fungus.
Normethylverrucosidin: Another metabolite isolated from Penicillium verrucosum var. cyclopium.
Cyclopenin and Cyclopenol: Known fungal metabolites with similar structural features.
Uniqueness: this compound is unique due to its specific structure and lack of toxicity compared to other metabolites like verrucosidin. Its derivation from tryptophan and leucine also sets it apart from other fungal metabolites .
Biochemical Analysis
Biochemical Properties
Verrucofortine plays a significant role in biochemical reactions, particularly as a secondary metabolite. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with microbial enzymes, influencing their activity. The nature of these interactions often involves binding to specific active sites on the enzymes, thereby modulating their catalytic functions .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors or enzymes, leading to either inhibition or activation of their functions. This binding can result in downstream effects on gene expression, ultimately influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have sustained impacts on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, while at higher doses, it can lead to toxic or adverse effects. For instance, studies in mice have shown that this compound does not exhibit apparent toxic effects at doses as high as 160 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. The specific enzymes and cofactors that this compound interacts with are crucial for its metabolic functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters or binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The transport and distribution of this compound are essential for its biological activity .
Subcellular Localization
This compound’s subcellular localization is directed by targeting signals or post-translational modifications. These mechanisms ensure that this compound reaches specific compartments or organelles where it can exert its effects. The activity and function of this compound are closely linked to its subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions: Verrucofortine is typically isolated from the fungus Penicillium verrucosum var. cyclopium. The isolation process involves culturing the fungus and then extracting the compound using various chromatographic techniques . The structure determination is achieved through spectroscopic methods such as ultraviolet, infrared, mass spectrometry, and nuclear magnetic resonance spectroscopy .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction from fungal cultures .
Chemical Reactions Analysis
Types of Reactions: Verrucofortine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
properties
IUPAC Name |
(1R,4S,7S,9R)-16-acetyl-9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-7-23(5,6)24-13-19-20(29)25-17(12-14(2)3)21(30)27(19)22(24)26(15(4)28)18-11-9-8-10-16(18)24/h7-11,14,17,19,22H,1,12-13H2,2-6H3,(H,25,29)/t17-,19-,22-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRZKNPRSPWNNW-UNBWHIKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2C(CC3(C2N(C4=CC=CC=C43)C(=O)C)C(C)(C)C=C)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2N(C4=CC=CC=C43)C(=O)C)C(C)(C)C=C)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10921171 | |
| Record name | 6-Acetyl-1-hydroxy-10b-(2-methylbut-3-en-2-yl)-3-(2-methylpropyl)-3,5a,6,10b,11,11a-hexahydro-4H-pyrazino[1',2':1,5]pyrrolo[2,3-b]indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10921171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113706-21-1 | |
| Record name | Verrucofortine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113706211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Acetyl-1-hydroxy-10b-(2-methylbut-3-en-2-yl)-3-(2-methylpropyl)-3,5a,6,10b,11,11a-hexahydro-4H-pyrazino[1',2':1,5]pyrrolo[2,3-b]indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10921171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



